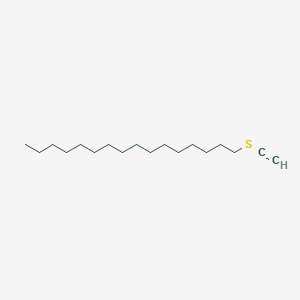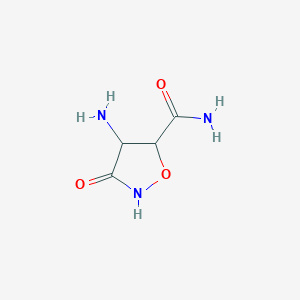
1,4-Bis(trimethylsilyl)-2-hexyne
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Bis(trimethylsilyl)-2-hexyne is an organosilicon compound characterized by the presence of two trimethylsilyl groups attached to a hexyne backbone
准备方法
Synthetic Routes and Reaction Conditions
1,4-Bis(trimethylsilyl)-2-hexyne can be synthesized through the oxidative coupling of terminal acetylenes in the presence of copper(I) catalysts. One common method involves the use of trimethylsilylacetylene and copper(I) chloride-tetramethylethylenediamine (TMEDA) complex as the catalyst. The reaction is typically carried out in acetone with a stream of oxygen gas to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure safety and maximize yield. The use of robust catalyst systems, such as the Navale catalyst system (CuI/N,N-dimethylaminopyridine, O2, NCMe), has been reported to simplify the process and minimize risks associated with the preparation .
化学反应分析
Types of Reactions
1,4-Bis(trimethylsilyl)-2-hexyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens or organometallic compounds can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
科学研究应用
1,4-Bis(trimethylsilyl)-2-hexyne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular structures.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and nanomaterials.
Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Catalysis: The compound is employed in catalytic processes to enhance reaction efficiency and selectivity
作用机制
The mechanism by which 1,4-Bis(trimethylsilyl)-2-hexyne exerts its effects involves the interaction of its trimethylsilyl groups with various molecular targets. These interactions can influence the reactivity and stability of the compound, facilitating its use in different chemical reactions. The trimethylsilyl groups also provide steric protection, which can enhance the selectivity of reactions .
相似化合物的比较
Similar Compounds
1,4-Bis(trimethylsilyl)benzene: This compound has a similar structure but with a benzene ring instead of a hexyne backbone.
1,4-Bis(trimethylsilyl)-1,3-butadiyne: Another related compound with a butadiyne backbone.
Uniqueness
1,4-Bis(trimethylsilyl)-2-hexyne is unique due to its hexyne backbone, which imparts distinct chemical properties compared to its analogs. The presence of the hexyne structure allows for different reactivity patterns and applications, making it a valuable compound in various research fields.
属性
CAS 编号 |
848891-46-3 |
|---|---|
分子式 |
C12H26Si2 |
分子量 |
226.50 g/mol |
IUPAC 名称 |
trimethyl(4-trimethylsilylhex-2-ynyl)silane |
InChI |
InChI=1S/C12H26Si2/c1-8-12(14(5,6)7)10-9-11-13(2,3)4/h12H,8,11H2,1-7H3 |
InChI 键 |
JJDABLQLTNMXNG-UHFFFAOYSA-N |
规范 SMILES |
CCC(C#CC[Si](C)(C)C)[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Phosphonic acid, [(hydroxyamino)-3-pyridinylmethyl]-, dimethyl ester](/img/structure/B12542294.png)
![[Carbonyldi(4,1-phenylene)]bis[(4-chlorophenyl)methanone]](/img/structure/B12542298.png)
![Stannane, tributyl[[[1-(2-propenyl)octyl]oxy]methyl]-](/img/structure/B12542299.png)
![3-[(2-Azidophenyl)methylidene]-4-oxopentanenitrile](/img/structure/B12542309.png)


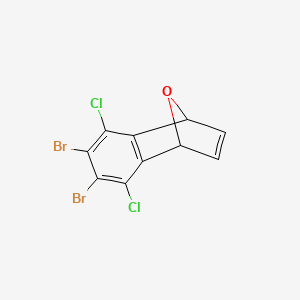
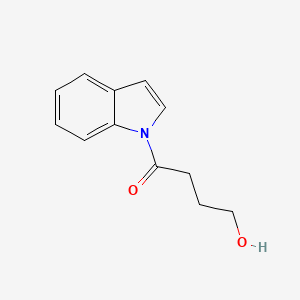
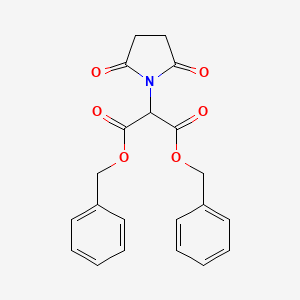
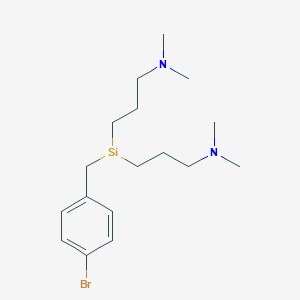

![[(Dibenzylstannanediyl)bis(oxy)]bis(dioxo-lambda~5~-azane)](/img/structure/B12542367.png)
